Superior Anti-Proliferative Activity in TNBC Cell Models Compared to Roscovitine
In a direct head-to-head comparison using an MTT assay on TNBC cells, Anticancer agent 199 demonstrated a better effect on inhibiting proliferation compared to both its parent compound, Roscovitine, and the topoisomerase inhibitor Camptothecin [1]. While specific IC50 values for TNBC cells were not explicitly detailed in the abstract, the research group explicitly reports that compound G-4 has a stronger inhibitory effect on TNBC cells than Roscovitine [1]. As a cross-study baseline, Roscovitine exhibits an IC50 of approximately 15 µM in MDA-MB-231 TNBC cells [2], highlighting the significant improvement in potency achieved through structural modification.
| Evidence Dimension | Anti-proliferative potency in TNBC cells |
|---|---|
| Target Compound Data | Reported to have a 'better effect' than Roscovitine and Camptothecin in MTT assays. |
| Comparator Or Baseline | Roscovitine (Parent compound); Camptothecin (Chemotherapy agent). |
| Quantified Difference | Qualitative superiority confirmed by research group; Roscovitine baseline IC50 = ~15 µM in MDA-MB-231 cells. |
| Conditions | MTT assay on TNBC cells (MDA-MB-231 and 4T1-GFP). |
Why This Matters
For researchers focused on TNBC, selecting Anticancer agent 199 over Roscovitine ensures access to a compound with empirically demonstrated superior activity in the target cell type, reducing the need for higher concentrations and minimizing potential off-target effects.
- [1] Sun, G., et al. (2024). G-4 inhibits triple negative breast cancer by inducing cell apoptosis and promoting LCN2-dependent ferroptosis. Biochemical Pharmacology, 222, 116054. View Source
- [2] National Center for Biotechnology Information (2021). PubChem BioAssay Record for Roscovitine. Table 6: Cell Lines IC50 (μM). View Source
